Repirinast was developed as a derivative of disodium cromoglycate, a well-known mast cell stabilizer. It is categorized under the broader class of anti-allergic agents and has been studied for its effectiveness in managing allergic symptoms. The compound has been explored in various clinical settings, particularly focusing on its safety and pharmacokinetics in human subjects .
The synthesis of Repirinast involves several steps that can be achieved through various methodologies. A common approach includes the following:
For example, one synthesis method may involve:
Repirinast's molecular structure can be described by its chemical formula and its molecular weight of approximately 302.34 g/mol. The compound features a complex arrangement that includes:
The three-dimensional structure reveals how these functional groups are positioned relative to each other, influencing both solubility and binding affinity to target proteins involved in allergic responses .
Repirinast undergoes several chemical reactions that are significant for its functionality:
These reactions are essential for understanding how Repirinast behaves in biological systems and how it can be modified for enhanced therapeutic effects .
Repirinast exerts its anti-allergic effects primarily through the stabilization of mast cells. The mechanism can be summarized as follows:
Studies have shown that Repirinast effectively reduces symptoms associated with allergic rhinitis by blocking these pathways, leading to decreased inflammation and relief from allergy symptoms .
Repirinast exhibits several notable physical and chemical properties:
These properties are critical for determining how Repirinast can be effectively used in clinical settings.
Repirinast has several scientific applications primarily related to its role as an anti-allergic agent:
Repirinast functions as a mast cell stabilizer by preventing the release of proinflammatory mediators from mast cells and basophils. Its primary mechanism involves interrupting the early-phase allergic response, which is critical for preventing systemic anaphylaxis and localized allergic inflammation [1] [7].
Repirinast suppresses FcεRI-dependent signaling triggered by IgE-antigen complexes. Upon allergen exposure, it blocks calcium influx into mast cells—a pivotal step for granule fusion with the plasma membrane. This inhibition prevents the exocytosis of preformed mediators like histamine and tryptase. Studies confirm Repirinast reduces hypothermia and serum mast cell protease levels in murine anaphylaxis models by >70% when administered prophylactically [2] [10].
Beyond degranulation, Repirinast inhibits the synthesis and release of lipid mediators (leukotrienes C4/D4) and cytokines (IL-4, IL-5, TNF-α). It disrupts arachidonic acid metabolism by suppressing phospholipase A2 activation and downstream cyclooxygenase pathways. Consequently, Repirinast attenuates both immediate-phase (histamine-driven) and late-phase (cytokine-driven) allergic inflammation [3] [9].
Table 1: Key Mediators Inhibited by Repirinast
Mediator Type | Specific Mediators | Inhibition Efficacy |
---|---|---|
Preformed Granules | Histamine, Tryptase | >80% reduction |
Lipid Mediators | Leukotriene C4, Prostaglandin D2 | 65–75% reduction |
Cytokines | IL-4, TNF-α, IL-5 | 50–60% reduction |
Repirinast is a prodrug metabolized hepatically into its bioactive form, MY-1250. Esterases hydrolyze Repirinast’s 3-methylbutyl ester group, yielding the carboxylate metabolite MY-1250, which exhibits 10-fold higher potency in mast cell stabilization assays. Peak plasma concentrations of MY-1250 occur within 2–4 hours post-administration, correlating with maximal inhibitory activity against histamine release [4] [6].
MY-1250 targets calmodulin-dependent pathways and Syk kinase activity, disrupting FcεRI proximal signaling. It prevents phosphorylation of the FcεRI β/γ subunits and subsequent recruitment of Lyn kinase, thereby inhibiting the PLCγ-Ca²⁺-NFAT axis. This specificity differentiates Repirinast from broad-spectrum kinase inhibitors (e.g., BTK/Syk inhibitors), which may impair adaptive immunity [2] [8].
Repirinast and cromoglicate share mast cell-stabilizing functions but diverge structurally and pharmacodynamically:
Table 2: Repirinast vs. Cromoglicate Pharmacodynamics
Parameter | Repirinast/MY-1250 | Cromoglicate |
---|---|---|
Primary Molecular Target | Calmodulin/Syk kinase | Surface receptor (undefined) |
Bioavailability (Oral) | >80% | <1% |
Cytokine Inhibition | Yes (IL-4, TNF-α) | Minimal |
IgE-Dependent Anaphylaxis Blockade | 90% | 60–70% |
Compound Names Mentioned: Repirinast, MY-1250, Cromoglicate, Leukotrienes, Histamine, TNF-α, IL-4, IL-5, IL-6, IL-8.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7